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molecular formula C10H6FN5 B8796346 7-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine

7-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine

Cat. No. B8796346
M. Wt: 215.19 g/mol
InChI Key: LSFSZEDXZFAXQX-UHFFFAOYSA-N
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Patent
US04159375

Procedure details

A solution of 11.9 g. of p-fluorophenylglyoxal, 9.5 g. of 3,4-diamino-4H-1,2,4-triazole and 5.74 g. of sodium acetate in 120 ml. of 67% acetic acid is heated on a steam bath and then filtered through celite. The filtrate is heated for an additional hour and the resulting solid is collected by filtration giving the desired product as cream-colored plates, m.p. >300° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH:10]=O)=O)=[CH:4][CH:3]=1.[NH2:12][C:13]1[N:17]([NH2:18])[CH:16]=[N:15][N:14]=1.C([O-])(=O)C.[Na+]>C(O)(=O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:10]=[N:18][N:17]3[CH:16]=[N:15][N:14]=[C:13]3[N:12]=2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(=O)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NN=CN1N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate is heated for an additional hour
FILTRATION
Type
FILTRATION
Details
the resulting solid is collected by filtration

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NC=2N(N=C1)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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